Mibefradil dihydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

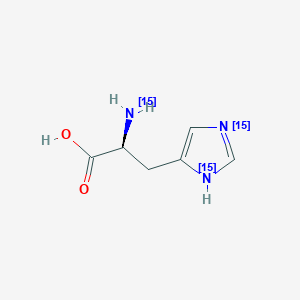

Mibefradil dihydrochloride hydrate is a long-acting calcium channel antagonist primarily used as an antihypertensive agent. It selectively blocks T-type calcium channels over L-type calcium channels, making it unique among calcium channel blockers . This compound is known for its ability to reduce blood pressure and manage angina pectoris .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mibefradil dihydrochloride hydrate is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the following steps:

Formation of the benzimidazole intermediate: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone.

Alkylation: The benzimidazole intermediate is then alkylated with a halogenated alkyl compound.

Formation of the tetralol derivative: The alkylated benzimidazole is reacted with a tetralol derivative to form the final product.

Hydrochloride salt formation: The final product is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Mibefradil dihydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .

Scientific Research Applications

Mibefradil dihydrochloride hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving calcium channel blockers.

Biology: The compound is used to study calcium channel function and regulation in various cell types.

Medicine: this compound is investigated for its potential therapeutic effects in conditions such as hypertension, angina, and arrhythmias.

Industry: The compound is used in the development of new calcium channel blockers and related pharmaceuticals

Mechanism of Action

Mibefradil dihydrochloride hydrate exerts its effects by selectively blocking T-type calcium channels. This blockade reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and decreased peripheral vascular resistance. The compound also slows sinus and atrioventricular node conduction, resulting in a reduction in heart rate and myocardial oxygen demand .

Comparison with Similar Compounds

Similar Compounds

Verapamil: A calcium channel blocker that primarily targets L-type calcium channels.

Diltiazem: Another L-type calcium channel blocker with similar therapeutic uses.

Amlodipine: A long-acting L-type calcium channel blocker used to treat hypertension and angina.

Uniqueness

Mibefradil dihydrochloride hydrate is unique in its selective blockade of T-type calcium channels, which distinguishes it from other calcium channel blockers that primarily target L-type channels. This selectivity provides distinct pharmacological advantages, such as a lower risk of adverse effects related to L-type channel blockade .

Properties

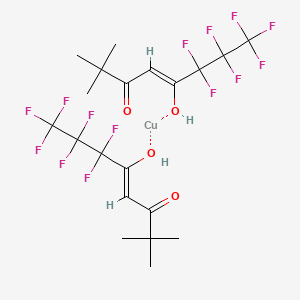

Molecular Formula |

C29H42Cl2FN3O4 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride |

InChI |

InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1 |

InChI Key |

IZSWBBGKLWFDOC-YKXHUFBBSA-N |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)